molecular formula C11H14N2O2 B8567101 6-Cyclopropylamino-nicotinic acid ethyl ester

6-Cyclopropylamino-nicotinic acid ethyl ester

Cat. No. B8567101
M. Wt: 206.24 g/mol
InChI Key: JCDPQEUARHRVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropylamino-nicotinic acid ethyl ester is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Cyclopropylamino-nicotinic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyclopropylamino-nicotinic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Cyclopropylamino-nicotinic acid ethyl ester

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 6-(cyclopropylamino)pyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)8-3-6-10(12-7-8)13-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3,(H,12,13)

InChI Key

JCDPQEUARHRVDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)NC2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A microwave vial is charged with ethyl-6-chloronicotinate (1 g, 5.39 mmol) and cyclopropylamine (1 mL, 14.43 mmol), sealed and stirred at 80° overnight. After cooling to RT, the yellow solid was stirred with EtOAc and filtered. The filtrate was preadsorbed on SiO2 and applied to the top of a SiO2 column and eluted with an EtOAc/hexane gradient (0 to 30% EtOAc) to afford 0.71 g of ethyl 6-cyclopropylamino-nicotinoate (332) as an off white solid (17).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.